

# What is RP 48497 Eszopiclone Impurity C?

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## Compound of Interest

Compound Name: RP 48497

Cat. No.: B564809

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An In-depth Technical Guide to **RP 48497** (Eszopiclone Impurity C)

## Introduction

**RP 48497**, formally identified as Eszopiclone Impurity C, is a significant related substance in the pharmaceutical profiling of eszopiclone, a non-benzodiazepine hypnotic agent.<sup>[1][2]</sup> This compound is a non-chiral photodegradation product of eszopiclone, meaning its formation is induced by exposure to bright light.<sup>[1][3]</sup> Understanding the characteristics, synthesis, and analytical detection of **RP 48497** is critical for researchers, scientists, and drug development professionals to ensure the quality, safety, and stability of eszopiclone drug products. This guide provides a comprehensive overview of the available technical data, including experimental protocols and logical pathways.

## Chemical Identity and Physical Properties

**RP 48497** is a well-characterized compound with established chemical and physical properties. It is also referred to as Zopiclone EP Impurity C or the "deshydroxy impurity".<sup>[4][5]</sup>

Property	Data
IUPAC Name	6-(5-Chloro-2-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one[4]
Synonyms	RP 48497, Zopiclone EP Impurity C[4]
CAS Number	148891-53-6[6]
Molecular Formula	C <sub>11</sub> H <sub>7</sub> ClN <sub>4</sub> O[4][6]
Molecular Weight	246.65 g/mol [4][6]
Appearance	Yellow powder[1][3]
Melting Point	222.0 - 224.0 °C[3]

## Spectroscopic Data

The structure of **RP 48497** has been confirmed through nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1][3]

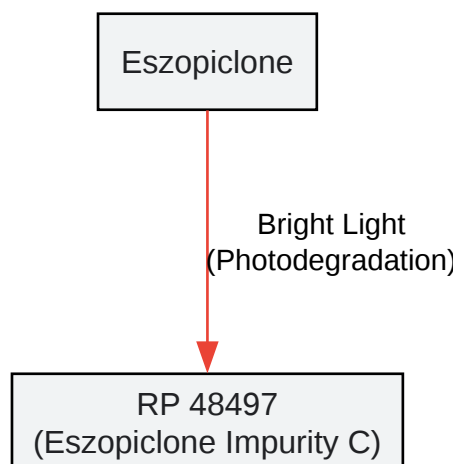
Spectroscopic Data	Values
<sup>1</sup> H-NMR (300 MHz, DMSO-d <sub>6</sub> )	δ (ppm): 8.90 (2H, d, J = 2.60), 8.60 (1H, d, J = 9.00), 8.57 (1H, d, J = 2.58), 8.08 (1H, dd, J = 8.97, 2.64), 5.13 (2H, s)[3]
Mass Spectrometry (MS)	m/z: 247.2 [M+H] <sup>+</sup> , 269.1 [M+Na] <sup>+</sup> , 514.9 [2M+Na] <sup>+</sup> , 245.0 [M-H] <sup>-</sup> [3]

## Formation and Synthesis

**RP 48497** is primarily known as a photodegradation product of eszopiclone.[2] However, a specific chemical synthesis has been developed, which is crucial for obtaining the pure compound for use as a reference standard in analytical testing.[1][3]

## Logical Relationship: Photodegradation Pathway

The formation of **RP 48497** from eszopiclone is a result of photodegradation. While the precise mechanism is complex, it involves the loss of the (S)-(4-methylpiperazin-1-yl-carbonyloxy) group from the eszopiclone molecule.

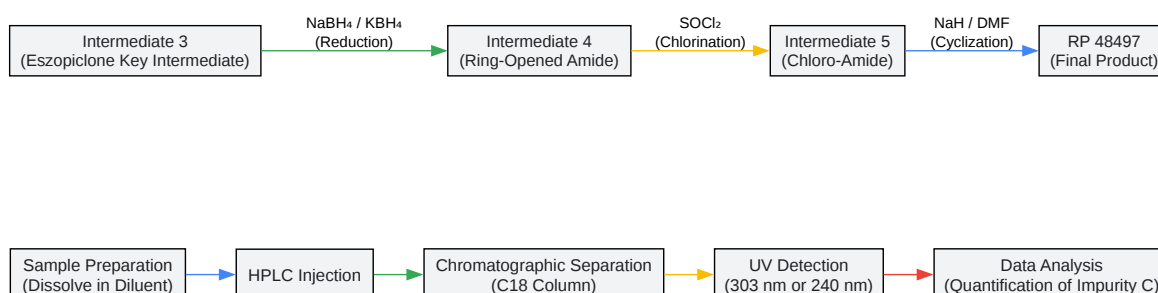


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**Figure 1.** Formation of **RP 48497** via photodegradation.

## Chemical Synthesis Pathway

The synthesis of **RP 48497** starts from a key intermediate used in the manufacturing of eszopiclone, 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one (Intermediate 3).<sup>[1]</sup> The process involves a reduction, chlorination, and subsequent intramolecular cyclization.<sup>[1][3]</sup>



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